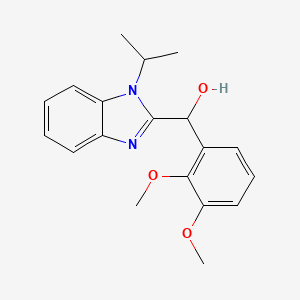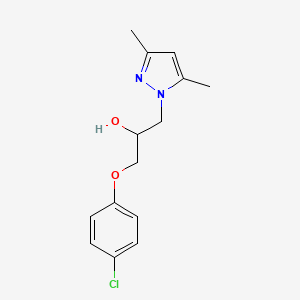
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its mechanism of action, biochemical and physiological effects, and various other aspects to explore its potential applications in medicine.
作用机制
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. One study showed that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Another study suggested that it can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol can have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which can be beneficial for individuals with diabetes.
实验室实验的优点和局限性
The advantages of using (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments include its potential therapeutic benefits and its ability to modulate various signaling pathways in the body. However, there are also limitations to using this compound in research. For example, its mechanism of action is not fully understood, and more studies are needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction could be to further explore its anti-inflammatory properties and its potential applications in treating inflammatory diseases like arthritis. Another direction could be to investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential side effects.
合成方法
The synthesis of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-isopropyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent like sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified by recrystallization.
科学研究应用
Several scientific studies have been conducted to explore the potential applications of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in medicine. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body. Another study found that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)21-15-10-6-5-9-14(15)20-19(21)17(22)13-8-7-11-16(23-3)18(13)24-4/h5-12,17,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOPLTZPNDAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)


![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)